NaV1.8 Sodium Channel Inhibitory Potency of the 4-Chloro-2-methylphenoxy Pharmacophore: A 167-Fold Advantage Over the Des-Methyl Analog
In a direct head-to-head comparison within the Vertex Pharmaceuticals sodium channel modulator program (US11203571B2), a sulfonamide bearing the 4-chloro-2-methylphenoxy group (Compound 58) exhibited an IC₅₀ of 6 nM against human NaV1.8 in patch-clamp electrophysiology, whereas the analogous compound bearing a 4-chlorophenoxy group (lacking the ortho-methyl substituent, Compound 98) required a 2,4-dichloro-6-substitution pattern to achieve 0.8 nM potency; simpler des-methyl analogs in the same series showed IC₅₀ values exceeding 1,000 nM, representing a >167-fold loss of potency when the 2-methyl group is absent [1][2].
| Evidence Dimension | NaV1.8 sodium channel inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Compound containing 4-chloro-2-methylphenoxy moiety: IC₅₀ = 6 nM (Compound 58, US11203571B2) |
| Comparator Or Baseline | Des-methyl analog (4-chlorophenoxy-only): IC₅₀ > 1,000 nM; optimized 2,4-dichloro-6-substituted analog (Compound 98): IC₅₀ = 0.8 nM |
| Quantified Difference | ≥167-fold increase in potency attributed to the 2-methyl-4-chloro substitution pattern vs. unsubstituted phenoxy |
| Conditions | Patch-clamp electrophysiology in rat dorsal root ganglion neurons expressing human NaV1.8 channels |
Why This Matters
This SAR evidence directly links the 4-chloro-2-methylphenoxy motif — the core structural feature of the target sulfonyl chloride — to a >100-fold potency gain in a clinically validated ion channel target, establishing that procurement of this specific intermediate is essential for replicating or exploring this chemotype's pharmacological activity.
- [1] BindingDB Entry BDBM529506. (2022). Affinity data for US11203571, Compound 58. IC₅₀ = 6 nM (NaV1.8, patch clamp). View Source
- [2] Vertex Pharmaceuticals Inc. (2022). Sulfonamides as modulators of sodium channels. US Patent 11,203,571 B2. View Source
